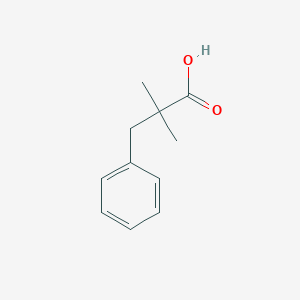

2,2-Dimethyl-3-phenylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHWATVEWGHHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205249 | |

| Record name | Benzyldimethylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5669-14-7 | |

| Record name | 2,2-Dimethyl-3-phenylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5669-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldimethylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural and Functional Analysis of 2,2-Dimethyl-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-phenylpropanoic acid (CAS 5669-14-7), a substituted carboxylic acid, serves as a key structural motif in medicinal chemistry and organic synthesis.[1] Its structural features, particularly the dimethyl-substituted carbon adjacent to a benzyl group, confer unique physicochemical and biological properties. This document provides a comprehensive technical overview of its structural analysis, synthesis, and its role as a negative allosteric modulator of the Cannabinoid Type 1 (CB1) receptor. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support advanced research and development activities.

Physicochemical and Spectroscopic Profile

The intrinsic properties of this compound are fundamental to its handling, formulation, and chemical behavior.

Physicochemical Properties

Quantitative physical and chemical data for the compound are summarized in Table 1.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Melting Point | 59-60 °C | [1] |

| Boiling Point | 288.3 °C (at 760 mmHg) | [1] |

| Density | 1.07 g/cm³ | [1] |

| pKa (Predicted) | 4.73 ± 0.11 | [1] |

| Flash Point | 185.4 °C | [1] |

| Refractive Index | 1.527 | [1] |

| Vapor Pressure | 0.0011 mmHg (at 25 °C) | [1] |

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of this compound.

1.2.1. ¹H NMR Spectroscopy The proton NMR spectrum provides characteristic signals corresponding to the distinct proton environments in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~12.0 ppm | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| 7.20-7.30 ppm | Multiplet | 3H | Phenyl (m, p-H) |

| 7.16 ppm | Doublet | 2H | Phenyl (o-H) |

| 2.89 ppm | Singlet | 2H | Methylene (-CH₂-) |

| 1.21 ppm | Singlet | 6H | Gem-dimethyl (-C(CH₃)₂) |

| Solvent: CDCl₃. The chemical shift for the acidic proton can be highly variable. |

1.2.2. ¹³C NMR Spectroscopy While specific experimental data is not readily available in public databases, the expected chemical shifts for the carbon atoms can be predicted based on established correlation tables.

| Chemical Shift (δ) | Assignment |

| ~184 ppm | Carboxylic Acid Carbonyl (C=O) |

| ~138 ppm | Phenyl (quaternary C) |

| ~130 ppm | Phenyl (ortho C-H) |

| ~128 ppm | Phenyl (meta C-H) |

| ~126 ppm | Phenyl (para C-H) |

| ~48 ppm | Methylene (-CH₂-) |

| ~45 ppm | Quaternary Carbon (-C(CH₃)₂) |

| ~24 ppm | Gem-dimethyl (-CH₃) |

1.2.3. Infrared (IR) Spectroscopy The IR spectrum is characterized by absorptions corresponding to its key functional groups.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~3030 | C-H Stretch (sp²) | Aromatic |

| ~2970 | C-H Stretch (sp³) | Alkyl |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1495 | C=C Stretch | Aromatic Ring |

| ~1420, ~920 | O-H Bend | Carboxylic Acid |

| ~1300 | C-O Stretch | Carboxylic Acid |

| ~700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

1.2.4. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 133 | [M - COOH]⁺ | Loss of the carboxyl group |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), from cleavage of the Cα-Cβ bond |

| 87 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 45 | [COOH]⁺ | Carboxyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation from rearrangement |

Synthesis Protocols

Multiple synthetic routes to this compound have been reported. Below are two detailed experimental protocols.

Protocol 1: Alkylation of Benzyl Isobutyrate

This method involves the formation of a lithium enolate followed by alkylation.

Workflow:

Caption: Synthesis workflow via benzyl isobutyrate alkylation.

Methodology:

-

Dissolve hexamethyldisilazane (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Slowly add n-butyllithium (1.5 eq) and allow the mixture to warm to 0 °C over 1 hour to form lithium hexamethyldisilazide (LiHMDS).

-

Cool the solution back to -78 °C and add a solution of benzyl isobutyrate (1.0 eq) in THF dropwise. Stir for 1 hour.

-

Add chlorotrimethylsilane (2.0 eq) dropwise at -78 °C and stir for an additional hour.

-

Allow the reaction to warm to room temperature and stir for approximately 19 hours.

-

Concentrate the reaction mixture under reduced pressure. Dilute the resulting suspension with hexane and filter to remove solid byproducts.

-

Distill the filtrate under reduced pressure to obtain an oil. Heat the oil at 100 °C for 2 hours.

-

Hydrolyze the resulting silyl ketene acetal by stirring with 1 M hydrochloric acid at 60 °C for 4 hours.

-

Neutralize the mixture with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Combine the organic layers, concentrate, and purify the residue by silica gel column chromatography to yield the final product.

Protocol 2: Hydrolysis of Ethyl Ester

This is a straightforward saponification of the corresponding ethyl ester.

Workflow:

Caption: Synthesis workflow via ester hydrolysis.

Methodology:

-

Dissolve ethyl 2,2-dimethyl-3-phenylpropionate (1.0 eq) and potassium hydroxide (3.0 eq) in methanol.

-

Heat the solution under reflux for 2 hours.

-

After cooling, add water to the reaction mixture and extract with diethyl ether to remove any unreacted starting material.

-

Cool the remaining aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure this compound.[2]

Biological Activity: CB1 Receptor Modulation

This compound is structurally related to known negative allosteric modulators (NAMs) of the Cannabinoid Type 1 (CB1) receptor. NAMs bind to a site on the receptor that is distinct from the primary (orthosteric) site, inducing a conformational change that inhibits the functional response of an orthosteric agonist.

Mechanism of Action

The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi. Activation of the CB1 receptor by an agonist (e.g., the endocannabinoid anandamide) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

A NAM like this compound does not compete with the agonist for the orthosteric binding site. Instead, it binds to an allosteric pocket, which alters the receptor's conformation. This can have two key consequences:

-

Inhibition of Function: The conformational change prevents the agonist-bound receptor from efficiently coupling to and activating the Gi protein, thus blocking the downstream signaling cascade and preventing the inhibition of cAMP production.

-

Enhanced Agonist Binding: Paradoxically, the allosteric binding can sometimes increase the binding affinity of the orthosteric agonist, a phenomenon known as positive binding cooperativity.

Signaling Pathway

The modulatory effect on the CB1 signaling pathway is depicted below.

Caption: Allosteric modulation of the CB1 receptor signaling pathway.

Quantitative Biological Data

While specific inhibitory constants (Ki) or IC₅₀ values for this compound are not widely published, data from well-characterized and structurally related CB1 NAMs illustrate the typical potency of this compound class.

| Compound | Assay Type | Agonist | pEC₅₀ / pIC₅₀ | Reference |

| ORG27569 | cAMP Inhibition | WIN55,212-2 | 5.49 ± 0.08 | [3] |

| PSNCBAM-1 | cAMP Inhibition | WIN55,212-2 | 5.98 ± 0.11 | [3] |

| ORG27569 | Receptor Internalization | WIN55,212-2 | 4.64 ± 0.22 | [3] |

| PSNCBAM-1 | Receptor Internalization | WIN55,212-2 | 5.15 ± 0.05 | [3] |

These values represent the negative logarithm of the molar concentration producing 50% of the maximal response and are indicative of the potency of these NAMs in functional cellular assays.

Conclusion

This compound is a molecule of significant interest due to its well-defined structure and its potential as a pharmacological tool for modulating the endocannabinoid system. The detailed physicochemical, spectroscopic, and synthetic data provided herein offer a solid foundation for its use in research and development. Its mechanism as a negative allosteric modulator of the CB1 receptor highlights a sophisticated method for fine-tuning GPCR activity, representing a promising avenue for the development of novel therapeutics with potentially improved safety profiles compared to direct orthosteric agonists or antagonists.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,2-Dimethyl-3-phenylpropanoic acid (CAS No: 5669-14-7). The information herein is compiled to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and material science.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. These values are essential for understanding the compound's behavior in different environments and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| Melting Point | 59-60 °C | [1] |

| Boiling Point | 288.3 °C at 760 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| Flash Point | 185.4 °C | [1] |

| Vapor Pressure | 0.0011 mmHg at 25 °C | [1] |

| Refractive Index | 1.527 | [1] |

| pKa (Predicted) | 4.73 ± 0.11 | [1] |

| logP (Computed) | 2.6 | [2] |

| Solubility in Water | Data not available | [1] |

Experimental Protocols

Determination of Melting Point

A calibrated digital melting point apparatus is typically employed. A small, dry sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For higher accuracy, this is performed under controlled pressure conditions.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture) and is titrated with a standardized solution of a strong base, such as sodium hydroxide. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination. A solution of this compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a carboxylic acid like this compound.

Caption: Workflow for Physicochemical Property Determination.

References

An In-depth Technical Guide to 2,2-Dimethyl-3-phenylpropanoic acid (CAS 5669-14-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-phenylpropanoic acid, with the CAS number 5669-14-7, is a carboxylic acid derivative of propionic acid.[1] It features a phenyl group and two methyl groups attached to the carbon chain. This compound serves as a significant building block in organic synthesis and as an intermediate in the preparation of more complex molecules, particularly in the field of pharmaceuticals. Its structural characteristics make it a subject of interest for researchers exploring new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 5669-14-7 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzyldimethylacetic acid, α,α-Dimethylhydrocinnamic acid | [2] |

| Appearance | Colorless, odorless solid | [1] |

| Melting Point | 59-60 °C | [1] |

| Boiling Point | 288.3 °C at 760 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| pKa | 4.73 ± 0.11 (Predicted) | [1] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: PubChem indicates the availability of a ¹³C NMR spectrum, although the specific chemical shifts are not detailed in the accessible literature.[2] For the related compound 2-methylpropanoic acid, the carboxyl carbon appears at a high chemical shift, while the methyl carbons are at a lower chemical shift, an effect influenced by the electronegativity of the oxygen atoms.[3] A similar pattern would be expected for this compound.

-

¹H NMR: Detailed ¹H NMR data for the title compound is not available in the searched literature. For the related propanoic acid, distinct peaks are observed for the protons in different chemical environments (carboxyl, methylene, and methyl groups).[4]

3.2. Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not available. However, based on its structure, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.

3.3. Mass Spectrometry (MS)

The mass spectrum of the related 3-phenylpropanoic acid shows a molecular ion peak and fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the side chain.[5] A similar fragmentation pattern would be anticipated for this compound.

Synthesis

A common synthetic route to this compound involves a two-step process starting from a suitable precursor.

4.1. Synthesis of Ethyl 2,2-dimethyl-3-phenylpropionate

This intermediate can be synthesized via methods such as the Horner-Wadsworth-Emmons reaction followed by a reduction, although a specific protocol for this exact ester was not found in the searched literature.[6]

4.2. Hydrolysis of Ethyl 2,2-dimethyl-3-phenylpropionate

The final product, this compound, can be obtained by the hydrolysis of its ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 2,2-dimethyl-3-phenylpropionate

-

Reactants:

-

Ethyl 2,2-dimethyl-3-phenylpropionate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ether

-

Hydrochloric acid (HCl) or another suitable acid

-

-

Procedure:

-

Dissolve ethyl 2,2-dimethyl-3-phenylpropionate and potassium hydroxide in methanol.

-

Heat the solution under reflux for approximately 2 hours.

-

After cooling, add water to the reaction mixture.

-

Extract the aqueous layer twice with ether to remove any unreacted ester or organic impurities.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

-

Logical Workflow for Synthesis:

Caption: Two-step synthesis of this compound.

Biological Activity and Pharmacological Potential

While extensive pharmacological data for this compound is limited in the public domain, its structural similarity to known bioactive molecules suggests potential therapeutic applications.

5.1. Cannabinoid Receptor Modulation

There is evidence to suggest that derivatives of this compound may act as allosteric modulators of the cannabinoid 1 (CB1) receptor. Specifically, it is structurally related to known negative allosteric modulators (NAMs) of the CB1 receptor, such as GAT100. CB1 receptor NAMs are of significant interest in drug development as they can attenuate the effects of orthosteric agonists without directly competing for the primary binding site, potentially offering a safer therapeutic window.

Signaling Pathway of CB1 Receptor Modulation

Caption: Allosteric modulation of the CB1 receptor signaling pathway.

5.2. Experimental Protocol for CB1 Receptor Binding Assay

The following is a generalized experimental protocol for determining the binding affinity of a compound to the CB1 receptor, which could be adapted for this compound.

-

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

Radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Washing buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound or vehicle (for total binding) or a saturating concentration of a known CB1 antagonist (for non-specific binding).

-

Incubate the plate at 30°C for 1 hour to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold washing buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

-

Experimental Workflow for Binding Assay:

Caption: Workflow for a CB1 receptor radioligand binding assay.

Conclusion

This compound is a compound with a well-defined chemical structure and physicochemical properties. While its primary current application lies in organic synthesis, its structural relationship to known CB1 receptor allosteric modulators suggests a promising avenue for future research in drug discovery. Further investigation is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and comprehensively evaluate its pharmacological profile, particularly its activity at the CB1 receptor. The experimental protocols outlined in this guide provide a framework for such future studies.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C11H14O2 | CID 21880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,2-Dimethyl-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-3-phenylpropanoic acid. Due to the limited availability of experimentally obtained public data, this document presents a combination of predicted and expected spectroscopic characteristics based on the compound's structure and data from analogous compounds. This guide is intended to support research and development activities by providing key spectral information, detailed experimental protocols for its acquisition, and visual aids to understand the underlying chemical principles.

Introduction

This compound (CAS No: 5669-14-7) is a carboxylic acid derivative with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] Its structure, featuring a phenyl group, a quaternary dimethyl-substituted carbon, and a carboxylic acid moiety, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, characterization, and quality control in various scientific and industrial applications, including drug development and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound across various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.35-7.20 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~2.80 | Singlet | 2H | -CH₂- |

| ~1.25 | Singlet | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~184 | Quaternary | -COOH |

| ~138 | Quaternary | Aromatic (C-ipso) |

| ~130 | Tertiary | Aromatic (C-ortho) |

| ~128 | Tertiary | Aromatic (C-meta) |

| ~126 | Tertiary | Aromatic (C-para) |

| ~48 | Secondary | -CH₂- |

| ~42 | Quaternary | -C(CH₃)₂ |

| ~25 | Primary | -C(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 3080-3030 | Medium | C-H stretch (Aromatic) |

| 2980-2870 | Medium-Strong | C-H stretch (Aliphatic) |

| 1710-1690 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1470, 1380 | Medium | C-H bend (gem-dimethyl) |

| 1300-1200 | Strong | C-O stretch |

| 950-910 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Expected Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

| m/z | Relative Intensity | Proposed Fragment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 163 | Low | [M - CH₃]⁺ |

| 133 | Moderate | [M - COOH]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 57 | Moderate | [C(CH₃)₃]⁺ |

| 45 | Moderate | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm (-10 to 230 ppm)

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small amount (a few milligrams) of solid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Transfer Line Temperature: 280 °C

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/s

Data Processing:

-

The mass spectrum corresponding to the chromatographic peak of the analyte is extracted.

-

Identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed major fragmentation pathway in EI-Mass Spectrometry.

Caption: Simplified representation of key NMR structural correlations.

References

An In-depth Technical Guide on the Theoretical Properties of 2,2-Dimethyl-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 2,2-Dimethyl-3-phenylpropanoic acid (CAS No. 5669-14-7). While primarily recognized as a versatile building block in organic synthesis, particularly in the development of novel therapeutics, a thorough understanding of its intrinsic physicochemical and spectroscopic characteristics is paramount for its effective utilization. This document consolidates available data on its synthesis, characterization, and known applications, while also highlighting areas where further research is warranted. Due to a lack of available data on its direct biological activity, this guide focuses on its chemical properties and synthetic utility, providing detailed experimental protocols where available and generalized procedures for its characterization.

Physicochemical Properties

This compound, also known as α,α-Dimethylhydrocinnamic acid, is a solid at room temperature.[1] Its core structure consists of a propanoic acid backbone with two methyl groups at the α-position and a phenyl group at the β-position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Melting Point | 59-60 °C | [3] |

| Boiling Point | 288.3 °C at 760 mmHg | [3] |

| Density | 1.07 g/cm³ | [3] |

| Predicted pKa | 4.73 ± 0.11 | [3] |

| Kovats Retention Index (Standard Polar) | 2262 | [2] |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method involves the hydrolysis of its corresponding ethyl ester, ethyl 2,2-dimethyl-3-phenylpropionate. An alternative conceptual pathway involves the oxidation of 2,2-dimethyl-3-phenylpropionaldehyde.

Synthesis via Hydrolysis of Ethyl 2,2-Dimethyl-3-phenylpropionate

This two-step process involves the initial synthesis of the ethyl ester followed by its hydrolysis to the carboxylic acid.

Experimental Protocol (General Procedure):

-

In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 equivalent) and ethanol (2.0 equivalents) in a suitable solvent such as 1,2-dichloroethane.

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the mixture.

-

Slowly bubble sulfuryl fluoride (SO₂F₂) gas from a balloon into the stirred reaction mixture at room temperature.

-

Monitor the reaction for 5 hours.

-

Upon completion, concentrate the reaction mixture under vacuum.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain ethyl 3-phenylpropionate.[5]

Note: This is a general procedure for a related compound and would need to be adapted and optimized for the synthesis of ethyl 2,2-dimethyl-3-phenylpropionate.

Experimental Protocol:

-

In a round-bottom flask, dissolve ethyl 2,2-dimethyl-3-phenylpropionate (1.0 equivalent) in methanol.[6]

-

Add a solution of potassium hydroxide (3.0 equivalents) in methanol to the flask.[6]

-

Heat the mixture under reflux for 2 hours.[6]

-

After cooling, add water to the reaction mixture and extract with a non-polar solvent to remove any unreacted ester.

-

Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to yield this compound.

Caption: Workflow for the synthesis of this compound via hydrolysis.

Conceptual Synthesis via Oxidation of 2,2-Dimethyl-3-phenylpropionaldehyde

Although a direct protocol for this specific transformation is not detailed in the available literature, the oxidation of the corresponding aldehyde represents a viable synthetic strategy. Various methods are available for the oxidation of aldehydes to carboxylic acids.[7][8][9]

Experimental Protocol (General Procedure - Pinnick Oxidation):

-

Dissolve 2,2-dimethyl-3-phenylpropionaldehyde (1.0 equivalent) in a suitable solvent system such as a mixture of acetonitrile, tert-butanol, and water.

-

Add sodium dihydrogen phosphate monohydrate as a buffer.

-

Cool the reaction mixture in an ice bath and add a scavenger such as 2-methyl-2-butene.

-

Slowly add an aqueous solution of sodium chlorite (NaClO₂).

-

Stir the reaction mixture in the cold until the reaction is complete, as monitored by TLC.

-

Upon completion, perform a standard aqueous workup, including extraction and acidification, to isolate the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Caption: Conceptual workflow for the synthesis via oxidation of the corresponding aldehyde.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12 (broad singlet) | ~180-185 |

| Phenyl (Ar-H) | ~7.1-7.3 (multiplet) | ~126-140 |

| Methylene (-CH₂-) | ~2.8-3.0 (singlet) | ~40-45 |

| Methyl (-CH₃) | ~1.2 (singlet) | ~25-30 |

| Quaternary Carbon (-C(CH₃)₂-) | - | ~45-50 |

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong |

| C=C (Aromatic) | 1450-1600 | Medium-Weak |

General Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI): Under electron ionization, the molecular ion peak (M⁺) at m/z = 178 would be expected. Common fragmentation pathways for aromatic carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the benzylic bond, leading to characteristic fragment ions.

General Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.[11]

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available data on the direct biological activity of this compound. Its primary role in the scientific literature is as a key intermediate in the synthesis of more complex, biologically active molecules.[3] For instance, it has been utilized in the rational design of cannabinoid type-1 (CB1) receptor allosteric modulators.[3]

Given the absence of direct biological data, it is not possible to delineate any specific signaling pathways that are modulated by this compound. In such cases, initial biological evaluation would typically involve a panel of general cytotoxicity assays to determine its effect on cell viability.

General Protocol for In Vitro Cytotoxicity Assays (e.g., MTT Assay):

-

Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

The molecular mechanisms of how organic acids can affect cells include energy competition, permeabilization of the bacterial outer membrane, an increase in intracellular osmotic pressure, and the inhibition of biomolecule synthesis.[12]

Computational Chemistry Studies

To date, no specific computational chemistry studies, such as Density Functional Theory (DFT) calculations or detailed molecular modeling for this compound, have been published. Such studies would be valuable for:

-

Predicting and confirming spectroscopic data (NMR, IR).

-

Determining conformational preferences.

-

Calculating electronic properties such as electrostatic potential and frontier molecular orbitals.

-

Informing potential biological activity through molecular docking studies with various protein targets.

Conclusion

This compound is a compound with well-defined physicochemical properties and established synthetic routes. Its utility as a synthetic intermediate is evident in the literature. However, a significant gap exists in the understanding of its direct biological effects and its theoretical properties from a computational chemistry perspective. The protocols and data presented in this guide serve as a foundation for researchers utilizing this compound and highlight the need for further investigation into its biological and computational profiles to unlock its full potential in drug discovery and development.

References

- 1. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 3-phenylpropionate synthesis - chemicalbook [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of 2,2-Dimethyl-3-phenylpropanoic Acid in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-phenylpropanoic acid, a substituted carboxylic acid with the chemical formula C₁₁H₁₄O₂, serves as a crucial building block in the landscape of organic synthesis.[1] Its unique structural features, including a sterically hindered carboxylic acid moiety and a phenyl group, make it a valuable precursor for the synthesis of a diverse array of complex organic molecules, particularly in the pharmaceutical and fragrance industries.[1][2] This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their synthetic endeavors.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| CAS Number | 5669-14-7 | [3] |

| Melting Point | 59-61 °C | |

| Boiling Point | 288.3 °C at 760 mmHg | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Key Synthetic Transformations and Applications

This compound is a versatile substrate for a variety of chemical transformations, primarily centered around the reactivity of its carboxylic acid group. These reactions allow for its incorporation into larger, more complex molecular architectures.

Amide Bond Formation: Synthesis of Novel Amides

The conversion of carboxylic acids to amides is a fundamental transformation in organic chemistry, leading to the formation of a key structural motif present in numerous biologically active compounds. The synthesis of amides from this compound can be achieved through various coupling methods.

This protocol is adapted from established procedures for similar sterically hindered carboxylic acids and provides a reliable method for the synthesis of N-aryl amides.[4][5][6]

Reactants:

-

This compound

-

Aniline

-

Pivaloyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by NMR) | >98% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 0 °C to room temperature |

Reaction Workflow:

Caption: Workflow for the synthesis of 2,2-Dimethyl-N-phenylpropanamide.

Esterification: Accessing Valuable Esters

Ester derivatives of this compound are valuable intermediates in their own right and can be synthesized through Fischer-Speier esterification or other acid-catalyzed methods.[7][8]

This protocol outlines the acid-catalyzed esterification of this compound with methanol.

Reactants:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester.

-

Purify the product by vacuum distillation or column chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 90-98% |

| Purity (by GC-MS) | >99% |

| Reaction Time | 4-8 hours |

| Reaction Temperature | Reflux (approx. 65 °C) |

Reaction Mechanism:

Caption: Mechanism of Fischer-Speier Esterification.

Application in Drug Discovery and Development

The structural motif of this compound is found in various pharmacologically active molecules. Its derivatives have been investigated for a range of therapeutic applications. While direct synthesis pathways from this specific acid to marketed drugs are not always the primary industrial route, its structural similarity to key intermediates makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its utility in the construction of complex molecules, particularly amides and esters, underscores its importance in both academic research and industrial applications, including the development of new pharmaceuticals and fragrances. The detailed protocols and workflows provided in this guide are intended to facilitate the effective use of this compound, enabling chemists to harness its full synthetic potential.

References

- 1. Cas 5669-14-7,this compound | lookchem [lookchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. This compound | C11H14O2 | CID 21880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. research.abo.fi [research.abo.fi]

- 8. Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst [organic-chemistry.org]

Potential biological and pharmacological properties of 2,2-Dimethyl-3-phenylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-phenylpropanoic acid, a substituted carboxylic acid, is a notable building block in synthetic organic chemistry. While direct biological or pharmacological activities of this specific compound are not extensively documented in publicly available literature, its structural motif is a key component in a variety of molecules with significant therapeutic properties. This technical guide provides a comprehensive overview of the known applications and physicochemical characteristics of this compound. Furthermore, it explores the broader biological and pharmacological landscape of phenylpropanoic acid derivatives to contextualize the potential of this compound class in drug discovery and development. This document aims to serve as a foundational resource for researchers and scientists interested in the synthetic utility and latent therapeutic possibilities of this compound and its analogues.

Introduction

This compound (CAS 5669-14-7) is a carboxylic acid derivative characterized by a phenyl group and two methyl groups attached to the propanoic acid backbone.[1] Its primary role, as established in the scientific literature, is that of a key intermediate in the synthesis of more complex organic molecules, including various pharmaceuticals.[1] The unique structural arrangement of this compound makes it a valuable precursor for creating novel compounds with diverse potential applications in medicine and other industries.[1]

While this guide will detail the known physicochemical properties and synthetic applications of this compound, it is important to note the current gap in research regarding its intrinsic biological and pharmacological effects. To provide a broader context for its potential, this document will also delve into the well-established activities of the wider class of phenylpropanoic acid derivatives.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis and for predicting its behavior in biological systems. The table below summarizes the key physical and chemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][3] |

| CAS Number | 5669-14-7 | [2][3] |

| Appearance | Solid | |

| Melting Point | 59-60 °C | [1] |

| Boiling Point | 288.3 °C at 760 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| Flash Point | 185.4 °C | [1] |

| pKa | 4.73 ± 0.11 (Predicted) | [1] |

| Purity | ≥95% - ≥99% (Varies by supplier) | [2][3] |

| Storage | Sealed in dry, room temperature | [1] |

Role in Chemical Synthesis

The primary documented utility of this compound lies in its function as a versatile intermediate in organic synthesis.[1] Its carboxylic acid group allows for a variety of chemical transformations, such as esterification and amidation, to produce a diverse range of derivatives. The phenyl and dimethyl groups influence the steric and electronic properties of the molecule, which can be strategically utilized in the design of new chemical entities.

The following diagram illustrates a conceptual workflow where this compound serves as a foundational building block for the synthesis of more complex, potentially biologically active molecules.

Caption: Conceptual workflow of this compound as a synthetic intermediate.

Biological and Pharmacological Potential of Phenylpropanoic Acid Derivatives

While this compound itself lacks extensive biological data, the broader class of phenylpropanoic acid derivatives is rich with pharmacologically active compounds. These derivatives have been shown to possess a wide array of therapeutic properties, as summarized in the table below. It is crucial to emphasize that these activities are not directly attributable to this compound but rather illustrate the potential of the underlying chemical scaffold.

| Biological Activity | Examples of Phenylpropanoic Acid Derivatives | Therapeutic Area |

| Anti-inflammatory | Ibuprofen, Ketoprofen, Naproxen | Pain relief, reduction of inflammation[4][5] |

| Antidiabetic | GPR40 agonists | Treatment of type 2 diabetes[6] |

| Antimicrobial | Various synthetic derivatives | Infectious diseases[7][8] |

| Anticancer | Certain synthetic derivatives | Oncology[4][5] |

| Anticonvulsant | Certain synthetic derivatives | Neurology[4][5] |

| Antihistamine | Fexofenadine precursors | Allergy treatment[9] |

The diverse biological activities of phenylpropanoic acid derivatives stem from their ability to interact with a variety of biological targets, including enzymes and receptors. For instance, the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) with a phenylpropanoic acid core are due to their inhibition of cyclooxygenase (COX) enzymes.[10]

Experimental Protocols: A General Synthetic Approach

Given the absence of specific biological experimental protocols for this compound, this section provides a general methodology for the synthesis of a phenylpropanoic acid derivative, adapted from established procedures for related compounds. This protocol is for illustrative purposes to provide insight into the chemical synthesis involving this class of molecules.

Objective: To synthesize a 2-phenylpropanoic acid derivative via mono-c-methylation of an arylacetonitrile followed by hydrolysis.

Materials:

-

Arylacetonitrile

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃)

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄)

-

Autoclave

-

Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Rotary evaporator

-

Distillation apparatus

-

Gas chromatograph (GC) or Thin-Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Methylation: a. In a 500-mL autoclave, combine the arylacetonitrile, dimethyl carbonate, and potassium carbonate in a 1:16:2 molar ratio, respectively.[11] b. Seal the autoclave and heat the reaction mixture to the appropriate temperature (e.g., 180-200 °C) for a specified time (e.g., 4-6 hours), with stirring.[11] c. Monitor the reaction progress by periodically taking small aliquots, diluting with diethyl ether, washing with water, and analyzing by GC or TLC to determine the conversion to the monomethyl derivative.[11] d. Once the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess pressure.

-

Work-up of Methylated Product: a. Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[11] b. Combine the organic extracts, wash with water (60 mL), and dry over anhydrous sodium sulfate.[11] c. Filter the solution and remove the solvent by rotary evaporation to yield the crude 2-arylpropionitrile.

-

Hydrolysis: a. To the crude nitrile, add a 10% aqueous solution of sodium hydroxide (~5 mL per gram of substrate).[11] b. Heat the mixture at reflux temperature until the hydrolysis is complete, as monitored by GC or TLC (e.g., 4-5 hours).[11] c. Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Purification: a. Extract the acidified mixture with diethyl ether (3 x 50 mL).[11] b. Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[11] c. After filtration, remove the solvent by rotary evaporation. d. Purify the resulting crude 2-phenylpropanoic acid derivative by distillation under reduced pressure or recrystallization.[11]

Future Research Directions

The established role of this compound as a synthetic intermediate, coupled with the diverse biological activities of the broader phenylpropanoic acid class, suggests that a dedicated investigation into the pharmacological properties of this compound and its novel derivatives is a promising avenue for future research. Key areas for exploration could include:

-

In vitro screening: Evaluating the compound and its derivatives against a panel of biological targets, such as enzymes and receptors implicated in various diseases.

-

Antimicrobial testing: Assessing its activity against a range of bacterial and fungal strains.

-

Cytotoxicity assays: Determining its effect on various cancer cell lines.

-

In vivo studies: Should in vitro studies yield positive results, further investigation in animal models would be warranted to understand its pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is a valuable molecule for synthetic chemists, serving as a versatile building block in the creation of a wide range of organic compounds. While its own biological and pharmacological profile remains largely unexplored, the extensive therapeutic applications of the phenylpropanoic acid scaffold highlight the potential for the development of novel, active molecules derived from this intermediate. This technical guide has summarized the currently available information on this compound and provided a broader context of the pharmacological importance of its chemical class. It is hoped that this document will serve as a useful resource for researchers and stimulate further investigation into the untapped potential of this compound and its derivatives in the field of drug discovery and development.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound, CasNo.5669-14-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. This compound 95% | CAS: 5669-14-7 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,2-Dimethyl-3-phenylpropanoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-phenylpropanoic acid, a significant carboxylic acid derivative. The document covers its historical discovery, detailed synthesis protocols, physicochemical properties, and its role in contemporary research, particularly in the development of novel therapeutics. Emphasis is placed on its emerging relevance as a structural scaffold for allosteric modulators of the cannabinoid type-1 (CB1) receptor, a target of intense interest in drug discovery. This guide is intended to be a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and pharmacology, offering detailed experimental procedures, tabulated data for easy reference, and visualizations of key biological pathways and experimental workflows.

Introduction

This compound, also known by synonyms such as α,α-Dimethylhydrocinnamic acid and 2-Benzyl-2-methylpropanoic acid, is a white crystalline solid with the chemical formula C₁₁H₁₄O₂.[1] While seemingly a simple molecule, it serves as a crucial building block in organic synthesis and has garnered significant attention as a key intermediate in the preparation of various pharmaceuticals.[1] Its structural rigidity and specific stereochemical features make it an attractive scaffold for the design of biologically active compounds.

This guide will delve into the historical context of its discovery and synthesis, providing a foundation for understanding its development. A significant portion of this document is dedicated to its emerging role in the modulation of the endocannabinoid system, specifically as a core fragment in the design of allosteric modulators for the CB1 receptor. The intricate signaling pathways associated with CB1 receptor modulation will be detailed, along with experimental workflows for assessing the activity of compounds derived from this scaffold.

Discovery and History

The first documented synthesis of this compound appears in the chemical literature in the latter half of the 20th century. An early report of its synthesis can be found in a 1971 publication in the Journal of Organic Chemistry.[2] The method described involved the hydrolysis of the corresponding piperidide, which was formed from the reaction of dimethylketene with N-benzylidenepiperidine.[2] This early work laid the groundwork for subsequent explorations of its chemical reactivity and potential applications. Further research into related compounds, such as the asymmetric synthesis of β-amino-α,α-dimethyl-β-phenylpropionic acid, was reported in 1979, highlighting the growing interest in this structural class.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 5669-14-7 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 59-60 °C | [1] |

| Boiling Point | 288.3 °C at 760 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| pKa | 4.73 ± 0.11 (Predicted) | [1] |

| Flash Point | 185.4 °C | [1] |

| Refractive Index | 1.527 | [1] |

| Vapor Pressure | 0.0011 mmHg at 25°C | [1] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common and reliable method involves the hydrolysis of its corresponding ethyl ester.

Synthesis via Hydrolysis of Ethyl 2,2-Dimethyl-3-phenylpropionate

This two-step procedure starts with the synthesis of the ethyl ester followed by its hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2,2-dimethyl-3-phenylpropionate

Step 2: Hydrolysis to this compound

The following protocol is adapted from a reported procedure.[3]

Materials:

-

Ethyl 2,2-dimethyl-3-phenylpropionate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,2-dimethyl-3-phenylpropionate (1.0 g, 4.85 mmol) in methanol (15 mL).

-

Add potassium hydroxide (3.5 g, 62.4 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After cooling to room temperature, add 50 mL of water to the reaction mixture.

-

Extract the aqueous solution with diethyl ether (2 x 25 mL) to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of approximately 1 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as hexanes.

Role in Drug Discovery: A Scaffold for CB1 Receptor Allosteric Modulators

While this compound itself has not been extensively studied for its direct biological activity, its rigid, dimethyl-substituted propanoic acid backbone has proven to be a valuable scaffold in the design of allosteric modulators of the cannabinoid type-1 (CB1) receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind, offering a more nuanced approach to receptor modulation with the potential for greater therapeutic selectivity and reduced side effects.

The Cannabinoid Type-1 (CB1) Receptor and its Signaling

The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems. Its activation by endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Below is a diagram illustrating the canonical signaling pathway of the CB1 receptor upon activation by an orthosteric agonist.

Caption: Canonical CB1 Receptor Signaling Pathway.

Allosteric Modulation of the CB1 Receptor

Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) the affinity and/or efficacy of orthosteric ligands. The this compound scaffold has been incorporated into molecules that exhibit NAM activity at the CB1 receptor. These compounds can reduce the signaling of orthosteric agonists without directly competing for the same binding site.

The following diagram illustrates the concept of allosteric modulation of the CB1 receptor.

Caption: Allosteric Modulation of the CB1 Receptor.

Experimental Workflow for Assessing CB1 Receptor Activity

To evaluate the potential of compounds derived from this compound as CB1 receptor modulators, a series of in vitro assays are typically employed. A common workflow involves initial binding assays to determine affinity for the receptor, followed by functional assays to assess the compound's effect on receptor signaling.

The following diagram outlines a typical experimental workflow for characterizing a potential CB1 receptor allosteric modulator.

Caption: Experimental Workflow for CB1 Modulator Characterization.

Detailed Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Materials:

-

Cell membranes expressing the CB1 receptor

-

[³⁵S]GTPγS (radioligand)

-

Guanosine diphosphate (GDP)

-

Test compound (potential allosteric modulator)

-

Orthosteric agonist (e.g., CP55940)

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare cell membranes expressing the CB1 receptor.

-

In a microcentrifuge tube, combine the cell membranes (typically 5-20 µg of protein), GDP (to a final concentration of 10-100 µM), and the test compound at various concentrations in the assay buffer.

-

To assess allosteric effects, a fixed concentration of an orthosteric agonist is also included in a parallel set of experiments.

-

Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).

-

Incubate the reaction mixture at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Data are analyzed to determine the effect of the test compound on basal and agonist-stimulated [³⁵S]GTPγS binding.

Conclusion and Future Directions

This compound has evolved from a simple organic molecule to a scaffold of significant interest in modern drug discovery. Its historical synthesis and well-defined physicochemical properties provide a solid foundation for its use in the rational design of novel therapeutics. The application of this structural motif in the development of allosteric modulators for the CB1 receptor represents a promising avenue for the treatment of various neurological and psychiatric disorders, potentially offering improved safety and efficacy profiles compared to traditional orthosteric ligands.

Future research will likely focus on further exploring the structure-activity relationships of derivatives of this compound to fine-tune their allosteric effects on the CB1 receptor. The development of highly selective PAMs or NAMs based on this scaffold could lead to the next generation of therapies targeting the endocannabinoid system. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support and inspire these future research endeavors.

References

A Comprehensive Technical Guide to the Safety and Handling of 2,2-Dimethyl-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety and handling precautions for 2,2-Dimethyl-3-phenylpropanoic acid (CAS No. 5669-14-7). The information is compiled from various safety data sheets to ensure a comprehensive guide for laboratory and drug development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

| Classification | Category | Hazard Statement Code |

| Acute toxicity, oral | 4 | H302 |

| Skin corrosion/irritation | 2 | H315 |

| Serious eye damage/eye irritation | 2A | H319 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335 |

Table 2: Hazard Statements and Precautionary Measures

| Code | Statement |

| H302 | Harmful if swallowed.[1][2][3][4] |

| H315 | Causes skin irritation.[1][2][3][4] |

| H319 | Causes serious eye irritation.[1][2][3][4] |

| H335 | May cause respiratory irritation.[1][2][3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7] |

| P264 | Wash skin thoroughly after handling.[4][5][6][7][8] |

| P270 | Do not eat, drink or smoke when using this product.[4][7] |

| P271 | Use only outdoors or in a well-ventilated area.[5][6][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][6][7][8][9] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4][5][6][8] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5][6][8][9] |

| P330 | Rinse mouth.[4][9] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[4][5][8] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[4][5][8] |

| P362 | Take off contaminated clothing and wash before reuse.[4][5][8] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up.[5] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4][5] |

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2] |

| Melting Point | 59-60 °C | [10][11] |

| Boiling Point | 288.3 °C at 760 mmHg | [10] |

| Flash Point | 185.4 °C | [10] |

| Density | 1.07 g/cm³ | [10] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [10][11][12] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling

-